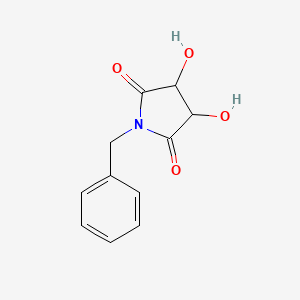

1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione derivatives can be accomplished through different methods, including the melting reaction of salts formed by L-malic acid and benzylamine in methanol under specific conditions (Qiu Fei, 2011)(Qiu Fei, 2011). Another approach involves stereoselective reduction using sodium borohydride with selected metal chlorides (N. Jumali, Z. Shaameri, H. Mohamad, A. S. Hamzah, 2017)(N. Jumali et al., 2017).

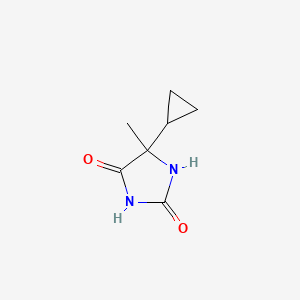

Molecular Structure Analysis

Structural analysis through methods such as 1H NMR, IR, and specific rotation has confirmed the target product's structure, highlighting its complexity and the significance of its synthesis conditions (Qiu Fei, 2011)(Qiu Fei, 2011). Additionally, X-ray structural analysis has provided insight into the compound's conformation and the intermolecular interactions stabilizing its structure (A. Aydın, T. Önkol, M. Akkurt, O. Büyükgüngör, M. Şahin, 2013)(A. Aydın et al., 2013).

Chemical Reactions and Properties

The compound's ability to undergo various chemical reactions, such as the conversion to maleimide through tosylation, has been explored. This process is influenced by thermodynamic and kinetic factors, with computational studies providing insights into the reaction mechanisms (Maocai Yan, Zhen Zhang, Jinhui Zhou, Wei Li, S. Fan, Zhao-yong Yang, 2018)(Maocai Yan et al., 2018).

Physical Properties Analysis

Research into the physical properties of this compound and its derivatives focuses on their melting points, solubility, and crystalline structure. These properties are crucial for understanding the compound's behavior in different environments and its potential applications.

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity with various chemicals and stability under different conditions, are essential for its application in synthesis and drug development. Studies on its reactivity with aryldiazonium salts have provided valuable insights into its chemical behavior and potential for creating biologically active compounds (V. L. Gein, E. Gein, M. V. Chirkova, S. Shurov, É. Voronina, 2003)(V. L. Gein et al., 2003).

Aplicaciones Científicas De Investigación

Synthesis Methods and Chemical Properties

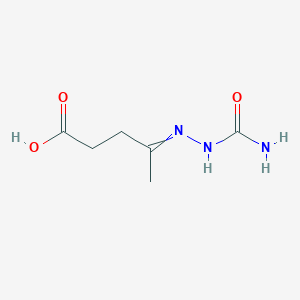

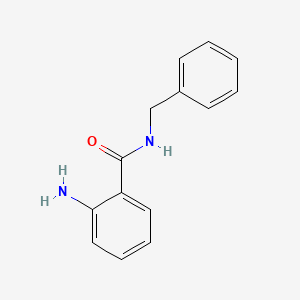

Melting Reaction Synthesis : This compound can be synthesized via a melting reaction of L-malic acid and benzylamine in methanol, with optimal conditions being 140°C for 8 hours, yielding 68% efficiency. The product's structure was confirmed by NMR, IR, and specific rotation techniques (Qiu Fei, 2011).

Intermediate in Natural Compound Synthesis : It serves as an intermediate in the synthesis of zopfiellamide A, a natural bioactive compound. The synthesis involves steps like dimethylations, addition reactions, cyclization, and formaldehyde reaction. The stereochemical outcomes of reductions involving sodium borohydride and selected metal chlorides were studied (N. Jumali et al., 2017).

Conversion to Maleimide : When treated with TsCl/Et3N, trans-3,4-dihydroxypyrrolidine-2,5-dione can form monotosyloxymaleimide. The thermodynamic and kinetic aspects of this reaction were investigated using density functional theory, offering insights into pyrrolidine-2,5-diones and maleimides (Maocai Yan et al., 2018).

Biomedical Applications

Anticancer Properties : Derivatives of this compound have been explored for their anticancer properties. For instance, new (dihydro)pyranonaphthoquinones and their epoxy analogs were synthesized and showed promising cytotoxic activity against different cancer cell lines (Tuyet Anh Dang Thi et al., 2015).

Antimicrobial Activity : Novel succinimide derivatives synthesized from this compound have shown potent antifungal activities. The structure-activity relationship of these derivatives was further analyzed using density functional theory calculations (J. Cvetković et al., 2019).

Carbonic Anhydrase Inhibition : Certain derivatives have been studied for their inhibitory effect on human cytosolic carbonic anhydrases, an enzyme group relevant in various physiological processes. These compounds showed competitive inhibition and could serve as leads for generating inhibitors targeting other CA isoforms (Mehmet Arslan et al., 2015).

Other Applications

Synthesis of Macrocycles : Enantiomerically pure oligomeric macrocycles based on a 3,4-dihydroxypyrrolidine nucleus have been developed using this compound as a building block, with confirmed structures through NMR spectroscopy and mass spectrometry (S. Cicchi et al., 1998).

Corrosion Inhibition : Derivatives of this compound have been examined for their ability to inhibit mild steel corrosion in acidic solutions. Their adsorption onto iron surfaces was facilitated by π-electrons in the aromatic ring and lone-pair electrons in the methoxy group, leading to effective corrosion inhibition (M. Chafiq et al., 2020).

Propiedades

IUPAC Name |

1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c13-8-9(14)11(16)12(10(8)15)6-7-4-2-1-3-5-7/h1-5,8-9,13-14H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBMPGFJNIDMRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(C(C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

332040-86-5 | |

| Record name | 1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

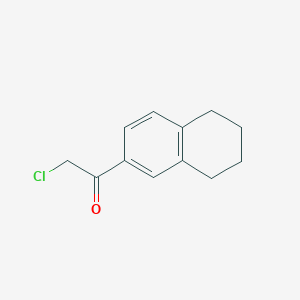

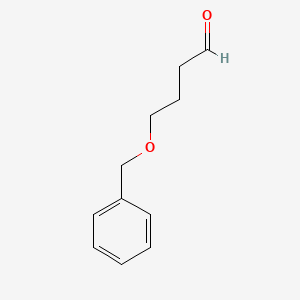

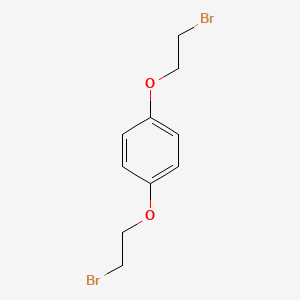

Retrosynthesis Analysis

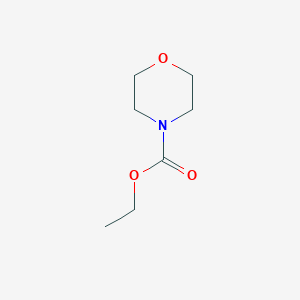

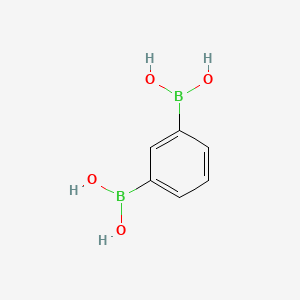

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.